molecular formula C11H16Cl2N2O B1457837 3-Piperidinyl(3-pyridinyl)methanone dihydrochloride CAS No. 1301738-69-1

3-Piperidinyl(3-pyridinyl)methanone dihydrochloride

Cat. No. B1457837
M. Wt: 263.16 g/mol
InChI Key: JLMGPDAQJNHIAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Piperidinyl(3-pyridinyl)methanone dihydrochloride is a chemical compound that has been the subject of extensive research in various fields, including medicinal chemistry. It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular formula of 3-Piperidinyl(3-pyridinyl)methanone dihydrochloride is C11H16Cl2N2O . The SMILES string representation is Cl.O=C(C1CCCNC1)N2CCCCC2 . The InChI key is NXRZREMQKAGMMV-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The molecular weight of 3-Piperidinyl(3-pyridinyl)methanone dihydrochloride is 263.16 g/mol. It appears as a solid form . More detailed physical and chemical properties may need to be determined experimentally or found in more specialized databases.

Scientific Research Applications

Synthesis and Structural Analysis

  • Piperidine and pyridine rings are prevalent in heterocyclic chemistry, with their incorporation into complex molecules being of significant interest due to their presence in various bioactive compounds. A study by (Zhang et al., 2020) presented an efficient method for synthesizing heterocycles containing both piperidine and pyridine rings, potentially useful for organic synthesis in medicinal chemistry.
  • Another research by (Rui, 2010) focused on the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone Hydrochloride, demonstrating the utility of piperidine derivatives in the synthesis of potentially bioactive compounds.
  • The compound's structural aspects, including crystal structure and molecular interactions, have been a subject of interest. For instance, (Murray et al., 2014) discussed the crystal structure of a complex molecule involving piperidine and pyridine rings, showcasing the intricate supramolecular interactions such as hydrogen bonding.

Biological Activity and Applications

  • Piperidine derivatives have been explored for their biological activities, such as antimicrobial properties. A study by (Patel et al., 2011) synthesized new pyridine derivatives and evaluated their antimicrobial activity, highlighting the potential of piperidine structures in developing new antimicrobial agents.
  • The compound's derivatives have also been investigated for potential applications in receptor interaction and drug design. For example, (Shim et al., 2002) studied a molecule with a piperidine moiety for its interaction with the CB1 cannabinoid receptor, indicating the relevance of such structures in understanding receptor-ligand interactions.

Safety And Hazards

According to the safety information provided by Ambeed, precautions should be taken when handling this compound. These include avoiding breathing dust/fume/gas/mist/vapours/spray, avoiding contact with skin and eyes, and using only in well-ventilated areas or outdoors . It’s also recommended to use personal protective equipment as required .

Future Directions

The future directions of research involving 3-Piperidinyl(3-pyridinyl)methanone dihydrochloride are not specified in the search results. Given its presence in a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers , it’s likely that it will continue to be used in various fields of research, including medicinal chemistry.

properties

IUPAC Name

piperidin-3-yl(pyridin-3-yl)methanone;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O.2ClH/c14-11(9-3-1-5-12-7-9)10-4-2-6-13-8-10;;/h1,3,5,7,10,13H,2,4,6,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLMGPDAQJNHIAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)C2=CN=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Piperidinyl(3-pyridinyl)methanone dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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